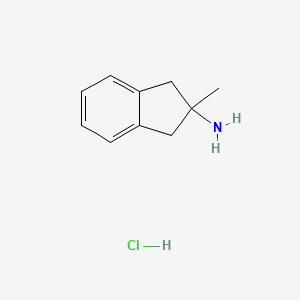

2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

CAS No.: 91817-66-2

Cat. No.: VC8151691

Molecular Formula: C10H14ClN

Molecular Weight: 183.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91817-66-2 |

|---|---|

| Molecular Formula | C10H14ClN |

| Molecular Weight | 183.68 |

| IUPAC Name | 2-methyl-1,3-dihydroinden-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H13N.ClH/c1-10(11)6-8-4-2-3-5-9(8)7-10;/h2-5H,6-7,11H2,1H3;1H |

| Standard InChI Key | SAXMFTYGEDPPFY-UHFFFAOYSA-N |

| SMILES | CC1(CC2=CC=CC=C2C1)N.Cl |

| Canonical SMILES | CC1(CC2=CC=CC=C2C1)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-methyl-1,3-dihydroinden-2-amine hydrochloride, reflects its bicyclic indene backbone fused with a methyl-substituted amine group. The hydrochloride salt form enhances its solubility in aqueous environments compared to the free base. Key structural features include:

-

Bicyclic framework: A six-membered aromatic benzene ring fused to a five-membered non-aromatic ring containing the amine group .

-

Methyl substitution: A methyl group () at the 2-position of the indene system, contributing to steric and electronic effects.

-

Amine functionality: A primary amine () protonated as due to the hydrochloride counterion .

The molecular structure is represented by the SMILES notation CC1(CC2=CC=CC=C2C1)N.Cl, which encodes the connectivity of atoms and the chloride ion .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 183.68 g/mol | |

| Appearance | White to off-white powder | |

| Storage temperature | 4°C | |

| Solubility | Soluble in DMSO, methanol |

The compound’s solubility profile necessitates specific solvent systems for laboratory use. Stock solutions (10 mM) are typically prepared in dimethyl sulfoxide (DMSO) or methanol, with storage recommendations of −80°C for long-term stability (6 months) or −20°C for short-term use (1 month) .

Synthesis and Manufacturing

Purification and Quality Control

Post-synthesis purification employs techniques such as:

-

Recrystallization: Using ethanol/water mixtures to isolate high-purity crystals.

-

Chromatography: Column chromatography with silica gel and ethyl acetate/hexane eluents.

-

Spectroscopic verification: -NMR and LC-MS to confirm molecular integrity .

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary measures (P261, P264, P270) mandate the use of personal protective equipment (gloves, goggles) and adequate ventilation during handling .

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) is recommended for purity assessment. Typical mobile phases consist of acetonitrile/water mixtures with 0.1% trifluoroacetic acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume